Antiblaze 100

Description

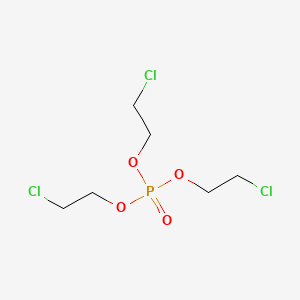

Structure

3D Structure

Properties

IUPAC Name |

tris(2-chloroethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUQLFOMPYWACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O4P, Array | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28205-79-0 | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28205-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021411 | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor) | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.8 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, transparent liquid, Low viscosity liquid | |

CAS No. |

115-96-8, 29716-44-7, 68411-66-5 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029716447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32IVO568B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -76 °F (NTP, 1992), -55 °C, -51 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

synthesis and characterization of Antiblaze V6

Disclaimer: Information regarding the specific synthesis protocol and detailed characterization data for Antiblaze V6 is not extensively available in the public domain and is likely proprietary. This guide provides a summary of publicly accessible information and outlines general principles for the synthesis and characterization of similar chlorinated organophosphate flame retardants.

Core Compound Information

Antiblaze V6 is a chlorinated organophosphate flame retardant. Its chemical identity and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 38051-10-4 | [1][2] |

| Chemical Name | [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate (B84403) | [2] |

| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ | [1][2] |

| Molecular Weight | 582.99 g/mol | [1] |

| Physical State | Translucent, viscous oil | [3] |

| Boiling Point | 620.3°C at 760 mmHg | [4] |

| Density | 1.464 g/cm³ | [4] |

| LogP | 5.72140 | [4] |

Synthesis Protocol (General Approach)

A specific, validated synthesis protocol for Antiblaze V6 is not publicly available. However, the synthesis of similar chlorinated organophosphate esters often involves the reaction of a phosphorus oxychloride with chlorinated alcohols or epoxides. A plausible general approach is outlined below.

General Reaction Scheme:

The synthesis likely involves a multi-step process where a core polyol is reacted with a phosphorylating agent, which is in turn esterified with a chlorinated alcohol.

Key Raw Materials for Similar Compounds:

General Experimental Steps:

-

Phosphorylation of Core Alcohol: A central polyol, such as 2,2-bis(chloromethyl)-1,3-propanediol, would be reacted with phosphorus oxychloride in the presence of a catalyst. This step forms a dichlorophosphate (B8581778) intermediate.

-

Esterification: The resulting intermediate is then reacted with a chlorinated alcohol, such as 2-chloroethanol, to form the final phosphate ester.

-

Purification: The crude product would then be purified, likely through washing and distillation, to remove unreacted starting materials and byproducts.

A generalized workflow for the synthesis of chlorinated organophosphate flame retardants is depicted below.

Characterization

Analytical Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common method for the detection and quantification of Antiblaze V6 in environmental and biological samples.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been employed for the analysis of Antiblaze V6 and other flame retardants in textiles.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used for the analysis of flame retardant additives in polymers.[7]

Mechanism of Action as a Flame Retardant

Antiblaze V6, being a chlorinated organophosphate, acts as a flame retardant through mechanisms in both the gas and condensed phases to interrupt the combustion cycle.

Condensed Phase Action:

-

Upon heating, the phosphate portion of the molecule decomposes to form phosphoric acid.

-

The phosphoric acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a char layer.

-

This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, thus slowing down further decomposition.

Gas Phase Action:

-

The chlorinated components of Antiblaze V6 are released into the gas phase upon heating.

-

These chlorine radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.

-

This "flame poisoning" effect reduces the efficiency of the combustion process and helps to extinguish the flame.[8]

The dual-phase mechanism of action is illustrated in the diagram below.

Toxicological Profile and Potential Biological Pathways

While the primary function of Antiblaze V6 is as a flame retardant, like many chlorinated organophosphate compounds, it and its metabolites have been studied for their potential biological effects. It is important to note that these are not the intended "signaling pathways" of the compound's primary application but rather represent potential adverse outcome pathways upon exposure.

Studies on related chlorinated organophosphate flame retardants suggest that they may interact with various biological systems. For instance, some of these compounds have been shown to affect the IL-6/JAK/STAT signaling pathway, which is involved in inflammation and immune response.[2][9]

The diagram below illustrates a generalized potential toxicological pathway for chlorinated organophosphate flame retardants.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorinated Organophosphate Flame Retardants Impair the Lung Function via the IL-6/JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. Mass spectrometric identification of in vitro-generated metabolites of two emerging organophosphate flame retardants: V6 and BDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate | 68460-03-7 | Benchchem [benchchem.com]

- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 7. Analysis of flame retardant additives in polymer fractions of waste of electric and electronic equipment (WEEE) by means of HPLC-UV/MS and GPC-HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating A Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust and Car Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Chlorinated Organophosphate Flame Retardants: A Physicochemical Perspective for Researchers

An In-depth Technical Guide

Chlorinated organophosphate flame retardants (Cl-OPFRs) represent a significant class of chemical additives utilized to enhance fire safety in a wide array of consumer and industrial products. Their efficacy in reducing flammability has led to their widespread use as replacements for brominated flame retardants. However, concerns regarding their environmental persistence, potential for bioaccumulation, and adverse health effects have prompted intensive research into their physicochemical properties, which are critical for understanding their environmental fate, transport, and toxicological profiles. This guide provides a comprehensive overview of the core physicochemical properties of key Cl-OPFRs, detailed experimental protocols for their determination, and a visual classification to aid researchers, scientists, and drug development professionals in this field.

Physicochemical Properties of Selected Chlorinated Organophosphate Flame Retardants

The environmental behavior of Cl-OPFRs is largely dictated by their intrinsic physical and chemical characteristics. Key parameters such as water solubility, vapor pressure, the octanol-water partition coefficient (log Kₒw), and Henry's Law constant govern their distribution in air, water, soil, and biota. The following table summarizes these critical properties for several commonly studied Cl-OPFRs.

| Compound Name (Abbreviation) | CAS Number | Molecular Formula | Water Solubility (mg/L) | Vapor Pressure (Pa at 25°C) | log Kₒw | Henry's Law Constant (Pa·m³/mol) |

| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | 115-96-8 | C₆H₁₂Cl₃O₄P | 7820[1] | 0.0064 | 1.44 | 8.7 x 10⁻⁴ |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | 13674-84-5 | C₉H₁₈Cl₃O₄P | 1600[2] | 1.4 x 10⁻³[3] | 2.59[4][5] | 1.1 x 10⁻⁴ |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 13674-87-8 | C₉H₁₅Cl₆O₄P | 50 | 5.5 x 10⁻⁵ | 3.69[6] | 1.2 x 10⁻⁵[7] |

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | 126-72-7 | C₉H₁₅Br₆O₄P | 8 at 24°C[4] | 3.0 x 10⁻⁷ | 4.29[4][8] | 2.6 x 10⁻⁵[8] |

| Tetrakis(2-chloroethyl) dichloroisopentyl diphosphate (B83284) (V6) | 38051-10-4 | C₁₅H₂₈Cl₆O₇P₂ | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Note: The V6 flame retardant is a complex mixture that can contain Tris(2-chloroethyl) phosphate (TCEP) as an impurity.[6][9] Physicochemical data for the pure V6 compound is not as readily available in public literature.

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of physicochemical properties is fundamental to the environmental risk assessment of Cl-OPFRs. Standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring data quality and comparability.

Water Solubility: OECD Guideline 105 (Flask Method)

The flask method is suitable for determining the water solubility of substances with a solubility above 10⁻² g/L.[10][11][12][13]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved portion.

Detailed Methodology:

-

Apparatus: A constant temperature bath, flasks with stoppers, a suitable analytical instrument for concentration measurement (e.g., HPLC, GC), and a centrifuge or filtration apparatus.

-

Procedure:

-

Add an excess amount of the test substance to a flask containing purified water.

-

Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the necessary equilibration time.[10]

-

After equilibration, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation.

-

Carefully separate the aqueous phase from the undissolved substance by centrifugation or filtration.

-

Determine the concentration of the test substance in the aqueous phase using a validated analytical method.

-

Repeat the determination at least twice.

-

Vapor Pressure: OECD Guideline 104 (Static Method)

The static method is one of several techniques described in OECD Guideline 104 for measuring the vapor pressure of a substance. It is applicable for substances with vapor pressures in the range of 10 to 10⁵ Pa.[5][14][15][16][17]

Principle: The vapor pressure is measured directly at a known temperature in a closed system at equilibrium.

Detailed Methodology:

-

Apparatus: A sample container connected to a pressure measuring device (manometer), a vacuum pump, and a constant temperature bath.

-

Procedure:

-

Place the test substance in the sample container.

-

Degas the sample to remove dissolved and adsorbed gases. This is typically achieved by repeatedly freezing the sample under vacuum and then thawing it.

-

Place the container in the constant temperature bath and allow the system to reach thermal equilibrium.

-

Measure the pressure in the headspace above the sample. This pressure is the vapor pressure of the substance at that temperature.

-

Repeat the measurement at different temperatures to obtain the vapor pressure curve.

-

Octanol-Water Partition Coefficient (log Kₒw): OECD Guideline 107 (Shake Flask Method)

The shake flask method is a straightforward technique for determining the log Kₒw of a substance, suitable for values in the range of -2 to 4.[8][11][18]

Principle: The test substance is dissolved in a mixture of n-octanol and water, and the concentration of the substance in each phase is measured after equilibrium has been reached.

Detailed Methodology:

-

Apparatus: Centrifuge tubes with screw caps, a mechanical shaker, a centrifuge, and an analytical instrument for concentration determination.

-

Procedure:

-

Prepare mutually saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of the test substance in either n-octanol or water.

-

Add appropriate volumes of the stock solution, saturated n-octanol, and saturated water to a centrifuge tube. The volume ratio of the two phases should be varied in different test runs.

-

Shake the tube for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method.

-

Calculate the partition coefficient (Kₒw) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The log Kₒw is the base-10 logarithm of this value.

-

Octanol-Water Partition Coefficient (log Kₒw): OECD Guideline 117 (HPLC Method)

The High-Performance Liquid Chromatography (HPLC) method is an indirect method for determining log Kₒw and is particularly useful for lipophilic compounds with log Kₒw values in the range of 0 to 6.[1][3][19]

Principle: The retention time of the test substance on a reverse-phase HPLC column is correlated with the known log Kₒw values of a series of reference compounds.

Detailed Methodology:

-

Apparatus: A standard HPLC system with a pump, injector, a reverse-phase column (e.g., C18), a detector (e.g., UV-Vis), and a data acquisition system.

-

Procedure:

-

Select a set of at least six structurally similar reference compounds with accurately known log Kₒw values that bracket the expected log Kₒw of the test substance.

-

Prepare standard solutions of the reference compounds and the test substance in a suitable solvent.

-

Inject each standard solution into the HPLC system and record the retention time.

-

Calculate the capacity factor (k) for each compound from its retention time and the column dead time.

-

Create a calibration curve by plotting the log k values of the reference compounds against their known log Kₒw values.

-

Inject the test substance solution, determine its retention time and calculate its log k.

-

Determine the log Kₒw of the test substance by interpolation from the calibration curve.

-

Henry's Law Constant: Gas-Stripping Method

The gas-stripping technique is a common experimental method for determining the Henry's Law constant of volatile and semi-volatile organic compounds.[20]

Principle: An inert gas is bubbled through an aqueous solution of the test substance, and the concentration of the substance in the off-gas is measured over time. The rate of decrease in the aqueous concentration is related to the Henry's Law constant.

Detailed Methodology:

-

Apparatus: A gas-stripping column, a constant flow gas supply (e.g., nitrogen), a temperature-controlled water bath, and an analytical instrument to measure the concentration of the substance in the gas or liquid phase (e.g., GC).

-

Procedure:

-

Prepare an aqueous solution of the test substance of known concentration in the gas-stripping column.

-

Immerse the column in a constant temperature water bath.

-

Bubble a stream of inert gas at a constant flow rate through the solution.

-

Periodically sample either the aqueous phase or the exiting gas phase and analyze for the concentration of the test substance.

-

The Henry's Law constant can be calculated from the rate of decrease of the concentration in the aqueous phase or the steady-state concentration in the gas phase, along with the gas flow rate and the volume of the aqueous solution.

-

Logical Classification of Chlorinated Organophosphate Flame Retardants

To visually represent the relationships between different Cl-OPFRs, a classification diagram based on their chemical structure can be highly informative. The following diagram, generated using the DOT language, categorizes common Cl-OPFRs based on the nature of their organic substituents (aliphatic or aromatic) and the degree of chlorination.

This guide provides a foundational understanding of the physicochemical properties of chlorinated organophosphate flame retardants, essential for any researcher in the fields of environmental science, toxicology, and drug development. The provided data and protocols serve as a valuable resource for designing experiments, interpreting environmental data, and ultimately, contributing to a more comprehensive risk assessment of these widely used chemicals.

References

- 1. library.canberra.edu.au [library.canberra.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 4. OECD 105 - Phytosafe [phytosafe.com]

- 5. oecd.org [oecd.org]

- 6. Investigating a novel flame retardant known as V6: measurements in baby products, house dust, and car dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical properties of β-cyclodextrin solutions and precipitates prepared from injectable vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 9. mingxupu.com [mingxupu.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. consilab.de [consilab.de]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Antiblaze 100

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiblaze 100, a chlorinated organophosphate flame retardant chemically identified as P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester, is utilized to enhance the fire safety of various polymeric materials. Understanding its thermal decomposition mechanism is critical for optimizing its flame retardant efficacy and for assessing the environmental and health impacts of its degradation products. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its decomposition pathways, key degradation products, and the experimental protocols used for its analysis. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related chlorinated organophosphate flame retardants to provide a more complete understanding of its behavior at elevated temperatures.

Chemical Identity of this compound

This compound is also marketed under various synonyms, which are crucial for a comprehensive literature search.

| Identifier | Value |

| Chemical Name | P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester |

| CAS Number | 38051-10-4[1] |

| Synonyms | Antiblaze AB 100, Antiblaze V6, Amgard V 6, Phosgard 2XC20[1][2] |

| Molecular Formula | C13H24Cl6O8P2[1] |

| Molecular Weight | 582.99 g/mol [1] |

Overview of Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple stages. While specific, detailed studies on this compound are scarce, a general mechanism can be proposed based on its chemical structure and the known behavior of similar chlorinated organophosphate flame retardants. The decomposition process is understood to occur in both the condensed (solid) and gas phases, contributing to its overall flame retardant action.

A product data sheet indicates that the decomposition of this compound begins at approximately 252 °C[1].

Condensed Phase Mechanism

In the condensed phase, the primary mechanism of action for organophosphorus flame retardants is the formation of a protective char layer on the surface of the degrading polymer[3]. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of flammable volatile products to the combustion zone[3].

For this compound, this process is initiated by the thermal degradation of the phosphate (B84403) ester bonds. This decomposition leads to the formation of phosphoric acid and polyphosphoric acid. These acidic species are powerful dehydrating agents that promote the carbonization of the polymer matrix, thus enhancing char formation[3]. The presence of chlorine in the molecule can further enhance this effect.

Gas Phase Mechanism

In the gas phase, the flame retardant action of this compound is attributed to the release of radical-scavenging species that interrupt the chain reactions of combustion[3]. Upon heating, the chloroethyl groups in the this compound molecule can undergo elimination reactions to release hydrogen chloride (HCl) and other chlorinated volatile compounds.

These halogenated species, along with phosphorus-containing radicals (such as PO•), act as potent scavengers of the highly reactive H• and OH• radicals that propagate the fire[3]. By quenching these radicals, the combustion process is inhibited, leading to a reduction in heat release and flame spread.

Quantitative Data

| Property | Value | Source |

| Decomposition Temperature | 252 °C (485.6 °F) | [1] |

| Flash Point | 191 °C (375.8 °F) | [1] |

| Specific Gravity (25.4 °C) | 1.473 g/mL | [1] |

| Phosphorus Content | 10.50% | [1] |

| Chlorine Content | 36.50% | [1] |

Experimental Protocols

The characterization of the thermal decomposition of flame retardants like this compound typically involves a combination of thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring weight loss as a function of temperature.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

-

The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition, the number of decomposition stages, and the amount of char residue at the end of the analysis. The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

Methodology:

-

A small, weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate, and the temperature difference between the sample and the reference is measured.

-

This temperature difference is converted to a heat flow, which is plotted against temperature.

-

The DSC thermogram can reveal endothermic events such as melting and evaporation, and exothermic events such as decomposition and crystallization.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the material.

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

-

The decomposition products are swept directly into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

The resulting mass spectrum for each component serves as a "molecular fingerprint" that allows for its identification by comparison with spectral libraries. This technique is invaluable for elucidating the decomposition pathways.

Visualizations

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed dual-phase thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multifaceted process that contributes to its flame retardant properties through both condensed and gas phase mechanisms. In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases radical scavengers that inhibit combustion. Although specific quantitative data for this compound is limited, the understanding of its decomposition can be advanced by studying its structural analogs and employing a suite of thermal analysis techniques. Further research focusing on the detailed analysis of its decomposition products and their toxicological profiles is warranted to fully assess its performance and environmental impact.

References

- 1. wernerblank.com [wernerblank.com]

- 2. CAS 38051-10-4: 2,2-bis(chloromethyl)trimethylene bis(bis(… [cymitquimica.com]

- 3. Effect of chlorinated phosphate ester based on castor oil on thermal degradation of poly (vinyl chloride) blends and its flame retardant mechanism as secondary plasticizer - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Core Mechanism of Action of Antiblaze V6 in Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze V6 is an additive flame retardant, chemically identified as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate). It belongs to the class of chlorinated organophosphate flame retardants. These compounds are utilized to enhance the fire resistance of polymeric materials, particularly flexible polyurethane foams used in automotive and furniture applications. The efficacy of Antiblaze V6 as a flame retardant stems from its dual-action mechanism, intervening in both the gas and condensed phases of the combustion process. This guide provides an in-depth exploration of its mechanism of action, supported by available data and detailed experimental protocols for performance evaluation.

Core Mechanism of Action

Antiblaze V6 operates through a sophisticated dual-phase mechanism that disrupts the combustion cycle of polymers at different stages. The presence of both phosphorus and chlorine in its molecular structure allows it to be effective in both the solid (condensed) and gaseous phases of a fire.

Condensed-Phase Action: Char Formation

In the initial stages of a fire, the heat causes the polymer to decompose. In the presence of Antiblaze V6, the phosphorus component plays a crucial role in the condensed phase.

-

Thermal Decomposition: Upon heating, the phosphate (B84403) ester groups in the Antiblaze V6 molecule decompose to form phosphoric acid.

-

Polymer Dehydration and Charring: The phosphoric acid acts as a catalyst for the dehydration of the polymer backbone. This process extracts water molecules from the polymer, promoting the formation of a stable, carbonaceous char layer on the surface of the material.

-

Insulation Barrier: This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the diffusion of oxygen to the polymer surface. It also traps flammable volatile organic compounds that would otherwise fuel the fire.

Gas-Phase Action: Radical Quenching

Simultaneously, the chlorinated component of Antiblaze V6 is active in the gas phase, where the actual flames are present.

-

Release of Halogen Radicals: The high temperatures in the flame cause the carbon-chlorine bonds in Antiblaze V6 to break, releasing chlorine radicals (Cl•) into the gas phase.

-

Interruption of Combustion Cycle: The combustion of polymers is a radical chain reaction, primarily propagated by highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. The released chlorine radicals are highly effective at scavenging these high-energy radicals, forming less reactive species such as HCl. This process, known as radical quenching, interrupts the exothermic reactions that sustain the flame, leading to a reduction in flame intensity and eventually, flame extinguishment.

Data Presentation

| Property | Value |

| Chemical Name | 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) |

| CAS Number | 38051-10-4 |

| Molecular Formula | C13H24Cl6O8P2 |

| Molecular Weight | 582.99 g/mol |

| Phosphorus Content | ~10.5% |

| Chlorine Content | ~36.5% |

| Appearance | Colorless to yellow oily transparent liquid |

| Viscosity (at 25°C) | 1500-2000 CPS |

| Relative Density (at 25°C) | 1.485-1.490 |

| Flash Point | ≥190°C |

Mandatory Visualization

Caption: Dual-phase mechanism of action of Antiblaze V6.

Caption: General experimental workflow for evaluating flame retardant polymers.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of flame retardants like Antiblaze V6 in polymers.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

-

Specimen Preparation: A small, vertically oriented specimen of the polymer containing Antiblaze V6 is prepared according to the standard's specifications.

-

Test Apparatus: The specimen is placed in a vertical glass column. A mixture of oxygen and nitrogen is introduced at the bottom of the column and flows upwards.

-

Ignition: The top edge of the specimen is ignited with a pilot flame.

-

Oxygen Concentration Adjustment: The concentration of oxygen in the gas mixture is varied between tests.

-

Determination of LOI: The LOI is the oxygen concentration (in volume percent) at which the specimen just supports flaming combustion for a specified period or burns to a specified length.[1] A higher LOI value indicates better flame retardancy.

UL 94 Vertical Burn Test

Objective: To evaluate the burning characteristics of a vertically oriented polymer specimen after exposure to a small flame.

Methodology:

-

Specimen Preparation: A rectangular bar of the polymer with Antiblaze V6 is prepared.

-

Test Procedure: The specimen is held vertically and a flame is applied to its lower end for 10 seconds.[2][3]

-

Observation: The duration of flaming after the first flame application is recorded. The flame is then reapplied for another 10 seconds, and the duration of flaming and glowing after the second application is recorded. Any dripping of molten polymer and whether it ignites a cotton patch placed below the specimen is also noted.

-

Classification: Based on the afterflame time, afterglow time, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[2][3]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere. This provides information on thermal stability and char formation.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the polymer containing Antiblaze V6 is placed in a TGA sample pan.

-

Instrumentation: The sample is placed in a furnace with a high-precision balance.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range in a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Analysis: The resulting TGA curve shows the onset of decomposition and the percentage of material remaining at high temperatures, which corresponds to the char yield. A higher char yield at elevated temperatures suggests a more effective condensed-phase mechanism.

Microscale Combustion Calorimetry (MCC) (ASTM D7309)

Objective: To determine the heat release rate of a material during controlled pyrolysis and combustion.

Methodology:

-

Sample Preparation: A milligram-scale sample of the polymer with Antiblaze V6 is used.

-

Pyrolysis: The sample is heated at a constant rate in an inert gas stream (pyrolysis).[4]

-

Combustion: The volatile decomposition products are then mixed with excess oxygen and combusted at a high temperature (e.g., 900°C).[5]

-

Heat Release Measurement: The heat released during combustion is measured by oxygen consumption calorimetry.[5]

-

Data Analysis: The key parameters obtained are the heat release capacity (HRC) and the total heat release (THR). Lower values for these parameters indicate better flame retardancy.

Conclusion

Antiblaze V6 provides flame retardancy to polymers through a combined condensed-phase and gas-phase mechanism. In the solid material, it promotes the formation of a protective char layer, while in the gas phase, it inhibits the chemical reactions that sustain the flame. The evaluation of its performance relies on a suite of standardized tests that quantify various aspects of flammability and thermal decomposition. While specific quantitative performance data for Antiblaze V6 is not widely published, the established mechanisms for chlorinated organophosphate flame retardants provide a strong theoretical basis for its efficacy.

References

An In-depth Technical Guide to the Gas and Condensed Phase Activity of Antiblaze 100

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiblaze 100, a chlorinated phosphate (B84403) ester identified by the CAS number 38051-10-4 and also known by the trade name Antiblaze V6, is a flame retardant utilized in various polymer systems, notably in flexible and rigid polyurethane foams. Its efficacy stems from a dual-action mechanism, exhibiting activity in both the condensed and gas phases of a fire. This technical guide provides a comprehensive overview of the chemical nature of this compound, its mechanisms of flame retardancy, and the experimental methodologies used to characterize its performance.

Chemical Identity of this compound

This compound is chemically defined as P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester. Its molecular structure contains both phosphorus and chlorine, elements that are key to its flame retardant properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester |

| CAS Number | 38051-10-4 |

| Alternate Names | Antiblaze V6, Phosgard 2XC20 |

| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ |

Flame Retardant Mechanism: A Dual-Phase Approach

This compound functions as a flame retardant through a combination of gas phase and condensed phase activities, a common characteristic of halogenated organophosphorus compounds.[1][2]

Gas Phase Activity: Radical Quenching

During the initial stages of combustion, the heat causes the thermal decomposition of this compound. The presence of chlorine in its structure leads to the release of chlorinated radicals (e.g., Cl•) and hydrogen chloride (HCl) into the gas phase, where the flame is propagating.[3] These species act as radical scavengers, interfering with the high-energy radicals (H• and OH•) that are essential for the self-sustaining combustion reactions in the flame.[3] By terminating these chain reactions, the flame is inhibited, and its propagation is slowed down.[3]

Condensed Phase Activity: Char Formation

Simultaneously, in the solid (condensed) phase of the burning material, the phosphorus component of this compound plays a crucial role. Upon heating, organophosphorus compounds can decompose to form phosphoric acid.[4] This acid acts as a catalyst for the dehydration and cross-linking of the polymer matrix, leading to the formation of a stable, insulating layer of char on the surface.[4] This char layer serves multiple functions:

-

Insulation: It acts as a thermal barrier, reducing the transfer of heat from the flame to the underlying polymer, thus slowing down further decomposition.[4]

-

Fuel Barrier: It physically obstructs the release of flammable volatile gases, which are the fuel for the flame.

-

Oxygen Barrier: It can limit the access of oxygen to the polymer surface, further stifling combustion.

One study on a chlorinated phosphate ester in poly (vinyl chloride) (PVC) demonstrated that the phosphorus-containing components from the pyrolysis of the flame retardant promoted the formation of a char residue.[1] This carbonaceous char layer was effective in slowing mass and heat transfer between the gas and condensed phases, thereby protecting the underlying material from further combustion.[1]

Experimental Evaluation of Flame Retardant Activity

The performance of flame retardants like this compound is typically evaluated using a variety of analytical techniques to quantify their impact on the flammability of materials.

Thermogravimetric Analysis (TGA)

Experimental Protocol: Thermogravimetric analysis is conducted to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. A small sample of the polymer containing this compound is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the weight loss of the sample is recorded. This provides information on the onset of decomposition and the amount of char residue at high temperatures.

Data Presentation: While specific TGA data for this compound is not readily available in the public domain, a study on a novel reactive phosphorus-containing flame retardant in flexible polyurethane foam showed that with the addition of the flame retardant, the char residue of the material increased, indicating a condensed-phase flame retardancy mechanism.[5]

Table 2: Hypothetical TGA Data for Polyurethane Foam with and without this compound

| Sample | Onset of Decomposition (°C) | Temperature at Max. Decomposition Rate (°C) | Char Yield at 700°C (%) |

| Polyurethane Foam (Control) | 280 | 350 | < 5 |

| Polyurethane Foam + 15% this compound | 270 | 340 | > 15 |

Note: This table is illustrative and based on general knowledge of similar flame retardants. Actual values may vary.

Cone Calorimetry

Experimental Protocol: Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other flammability parameters of a material when exposed to a controlled radiant heat flux. A sample of the material is placed under a conical heater, and the combustion products are collected and analyzed. Key parameters measured include:

-

Time to Ignition (TTI): The time it takes for the material to ignite.

-

Peak Heat Release Rate (pHRR): The maximum rate at which heat is produced during combustion. A lower pHRR indicates a less intense fire.

-

Total Heat Released (THR): The total amount of heat generated throughout the combustion process.

-

Mass Loss Rate (MLR): The rate at which the material loses mass due to combustion.

-

Char Yield: The percentage of the initial mass remaining as char after the test.

Data Presentation: Specific cone calorimetry data for this compound is limited in publicly available literature. However, a study on flexible polyurethane foams with a phosphorus-containing flame retardant demonstrated a significant reduction in the peak heat release rate with the addition of the flame retardant.[5] Another study on halogen-free flame retardant flexible polyurethane foams showed that the combined use of an alkyl arylphosphate/phosphonate with zinc stannate reduced the pHRR of the resulting foam by over 40%.[6]

Table 3: Representative Cone Calorimetry Data for Flexible Polyurethane Foam

| Parameter | Control PU Foam | PU Foam + 15% this compound (Expected) |

| Time to Ignition (s) | ~30 | ~35 |

| Peak Heat Release Rate (kW/m²) | ~250 | ~150 |

| Total Heat Released (MJ/m²) | ~80 | ~60 |

| Char Yield (%) | < 5 | > 15 |

Note: This table is illustrative and based on general knowledge of similar flame retardants. Actual values will depend on the specific polymer system and test conditions.

Visualization of Mechanisms and Workflows

Flame Retardant Mechanism of this compound

Caption: Dual-action flame retardant mechanism of this compound.

Experimental Workflow for Flame Retardant Evaluation

Caption: Workflow for evaluating the performance of this compound.

Conclusion

This compound, a chlorinated phosphate ester, is an effective flame retardant that operates through a synergistic combination of gas phase radical quenching and condensed phase char formation. The chlorine and phosphorus moieties within its structure are responsible for this dual-mode activity. While specific quantitative performance data for this compound is not extensively published, the established mechanisms for this class of compounds, supported by data from similar materials, confirm its ability to reduce the flammability of polymers by inhibiting flame spread and insulating the material from heat. Further research focusing on the detailed thermal decomposition pathways and quantitative performance in various polymer matrices would provide a more complete understanding of its flame retardant efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. softbeam.net:8080 [softbeam.net:8080]

- 3. Method of Mathematical Modeling for the Experimental Evaluation of Flame-Retardant Materials’ Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erapol.com.au [erapol.com.au]

- 5. Flame Retardancy Behaviors of Flexible Polyurethane Foam Based on Reactive Dihydroxy P–N-containing Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: CAS Number 38051-10-4

An Examination of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)

This technical guide provides a comprehensive overview of the chemical compound with CAS number 38051-10-4, scientifically known as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate). The primary audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers the compound's fundamental properties, applications, analytical methodologies, and toxicological profile, presenting data in a structured and accessible format.

Chemical Identity and Physicochemical Properties

2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) is an organophosphate ester. It is widely recognized by several synonyms, most notably as V6, Phosgard 2XC20, and Antiblaze 100. Its primary application is as a flame retardant, particularly in polyurethane foams used in furniture and automotive manufacturing.

Table 1: Physicochemical Properties of CAS 38051-10-4

| Property | Value |

| IUPAC Name | 2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl) bis(phosphate) |

| CAS Number | 38051-10-4 |

| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ |

| Molecular Weight | 582.99 g/mol |

| Melting Point | 275 °C |

| Boiling Point | 620.3 °C at 760 mmHg |

| Density | 1.464 g/cm³ |

| Water Solubility | 2.1 mg/L |

| LogP | 5.72 |

Applications and Environmental Presence

The principal application of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) is as an additive flame retardant. Due to its non-covalent incorporation into materials, it can leach into the environment over time, leading to its detection in various environmental matrices and consumer products.

Table 2: Reported Concentrations of CAS 38051-10-4 in Various Media

| Sample Type | Concentration Range | Median/Average Concentration | Reference |

| Baby Products (Foam) | 24,500,000 - 59,500,000 ng/g | 46,500,000 ng/g (4.6% by weight) | [1][2][3] |

| House Dust | <5 - 1,110 ng/g | 12.5 ng/g | [1][2] |